N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
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Overview
Description
N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound belonging to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group.
Preparation Methods
The synthesis of N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: The triazole ring is then substituted with a phenyl group.
Cyclohexyl and Piperidine Substitution:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to the observed biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound has a similar triazole ring structure but differs in the substituents attached to the ring.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: Another compound with a similar core structure but different functional groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N6O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H24N6O/c24-17(19-14-6-2-1-3-7-14)13-5-4-10-22(11-13)16-9-8-15-20-18-12-23(15)21-16/h8-9,12-14H,1-7,10-11H2,(H,19,24) |
InChI Key |
LNJVZJFDXKOLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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